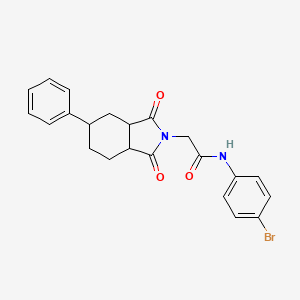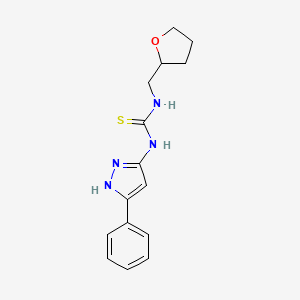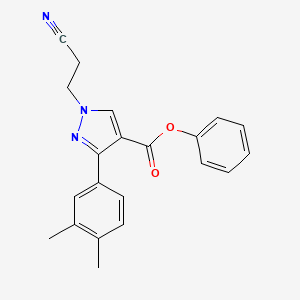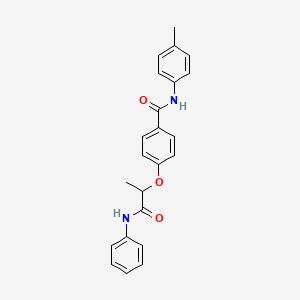
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been developed for the treatment of chronic pain. The compound was first synthesized in 2010 by the French pharmaceutical company Biotrial, and has since been the subject of intense scientific research due to its potential therapeutic applications.
Wirkmechanismus
BIA 10-2474 is a selective inhibitor of FAAH, which plays a key role in the metabolism of endocannabinoids. Endocannabinoids are naturally occurring molecules in the body that bind to cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the body, leading to pain relief.
Biochemical and physiological effects:
BIA 10-2474 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its role as a FAAH inhibitor, the compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to increase levels of anandamide, an endocannabinoid that is involved in the regulation of pain and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BIA 10-2474 as a research tool is its selectivity for FAAH, which allows for the specific inhibition of this enzyme without affecting other pathways. However, the compound has also been associated with some limitations in lab experiments, including its potential toxicity at high doses and its potential to bind to other proteins in the body.
Zukünftige Richtungen
There are a number of potential future directions for research on BIA 10-2474. One area of focus is the development of more selective FAAH inhibitors that do not have the potential for toxicity seen with BIA 10-2474. Another potential direction is the investigation of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is ongoing research into the potential therapeutic applications of BIA 10-2474, including its potential as a treatment for chronic pain, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
BIA 10-2474 has been the subject of numerous scientific studies, with a particular focus on its potential as a treatment for chronic pain. In preclinical studies, the compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the body, which can lead to pain relief.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c23-16-7-9-17(10-8-16)24-20(26)13-25-21(27)18-11-6-15(12-19(18)22(25)28)14-4-2-1-3-5-14/h1-5,7-10,15,18-19H,6,11-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDYVWYRCSCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176370.png)
![N-[(6,7-dimethyl-4-oxatricyclo[4.3.0.0~3,7~]non-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4176372.png)
![2-chloro-4-methyl-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4176373.png)

![1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4176412.png)
![6-(4-fluorophenyl)-7-(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176423.png)

![ethyl 4-{[{[3-(4-morpholinyl)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4176437.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176439.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4176440.png)
![N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4176443.png)

![N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4176453.png)
![ethyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4176457.png)